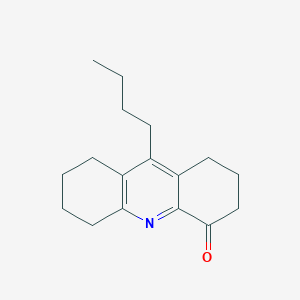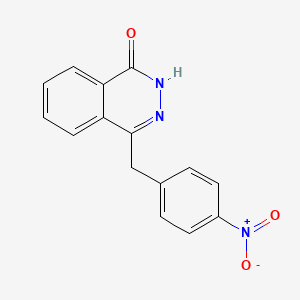
4-(4-nitrobenzyl)phthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-nitrobenzyl)phthalazin-1(2H)-one is an organic compound that belongs to the class of phthalazines It is characterized by the presence of a nitrobenzyl group attached to the phthalazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrobenzyl)phthalazin-1(2H)-one typically involves the following steps:
Nitration of Benzyl Group: The benzyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of Phthalazinone Core: The nitrated benzyl compound is then reacted with phthalic anhydride in the presence of a suitable catalyst, such as polyphosphoric acid, to form the phthalazinone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-(4-nitrobenzyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(4-aminobenzyl)phthalazin-1(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
科学研究应用
4-(4-nitrobenzyl)phthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 4-(4-nitrobenzyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by:
Inhibition of Enzymes: The compound can inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.
Modulation of Signaling Pathways: It can modulate signaling pathways that regulate cell growth and apoptosis.
相似化合物的比较
4-(4-nitrobenzyl)phthalazin-1(2H)-one can be compared with other similar compounds such as:
4-(4-aminobenzyl)phthalazin-1(2H)-one: The reduced form with an amino group instead of a nitro group.
4-(4-chlorobenzyl)phthalazin-1(2H)-one: A derivative with a chloro group instead of a nitro group.
4-(4-methylbenzyl)phthalazin-1(2H)-one: A derivative with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
62970-28-9 |
|---|---|
分子式 |
C15H11N3O3 |
分子量 |
281.27 g/mol |
IUPAC 名称 |
4-[(4-nitrophenyl)methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H11N3O3/c19-15-13-4-2-1-3-12(13)14(16-17-15)9-10-5-7-11(8-6-10)18(20)21/h1-8H,9H2,(H,17,19) |
InChI 键 |
MLAADDJNVMHSGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
溶解度 |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


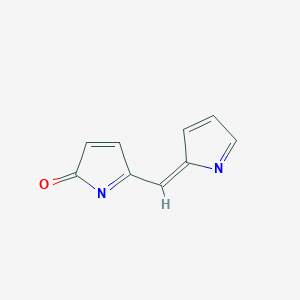

![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)

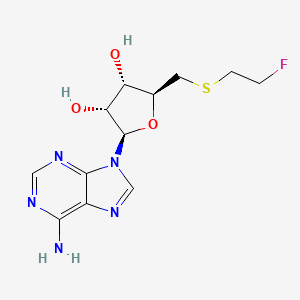
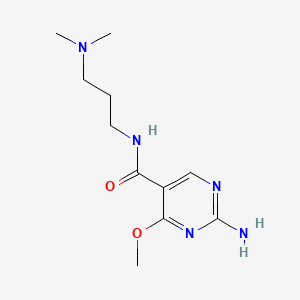
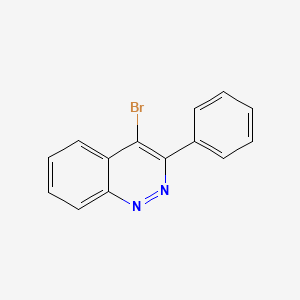
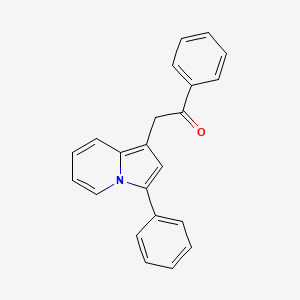
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
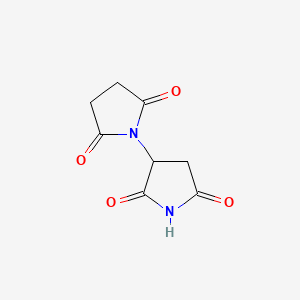
![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)

